molecular formula C14H17N3O B6583506 2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide CAS No. 1286717-77-8

2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide

Cat. No.: B6583506
CAS No.: 1286717-77-8
M. Wt: 243.30 g/mol
InChI Key: LZHSUVDQKQBVEI-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .

Mechanism of Action

Target of Action

The primary target of 2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide is the H2 receptor . The H2 receptor is a type of histamine receptor that is found in the stomach lining. It plays a crucial role in the production of gastric acid, which aids in digestion.

Mode of Action

This compound interacts with its target, the H2 receptor, in a competitive manner . This means that it competes with other molecules for binding to the H2 receptor. Once bound, it inhibits the receptor’s function, leading to changes in the biochemical processes associated with this receptor.

Biochemical Pathways

The compound’s interaction with the H2 receptor affects the biochemical pathways associated with gastric acid production. By inhibiting the H2 receptor, the compound reduces the production of gastric acid, thereby affecting the overall process of digestion .

Pharmacokinetics

It is known that the compound is highly soluble in water and other polar solvents , which suggests that it may have good bioavailability.

Result of Action

The inhibition of the H2 receptor by this compound results in a decrease in gastric acid production. This can have various molecular and cellular effects, such as changes in the pH of the stomach and alterations in the process of digestion .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility suggests that it may be more effective in environments with a high water content . Additionally, the compound’s stability and efficacy may be affected by factors such as temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide typically involves the reaction of 2-methylimidazole with 2-bromoethylbenzamide under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide is unique due to its specific substitution pattern on the imidazole ring and the presence of the benzamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methyl-N-[2-(2-methylimidazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-11-5-3-4-6-13(11)14(18)16-8-10-17-9-7-15-12(17)2/h3-7,9H,8,10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHSUVDQKQBVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCN2C=CN=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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